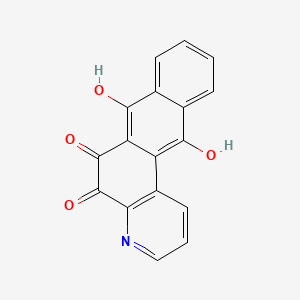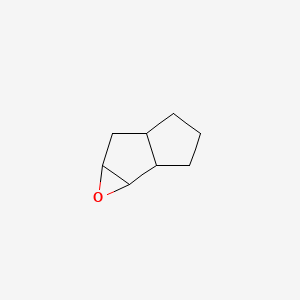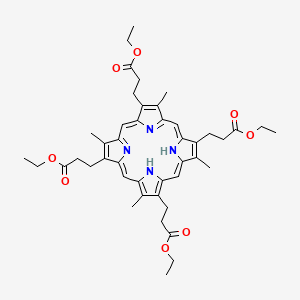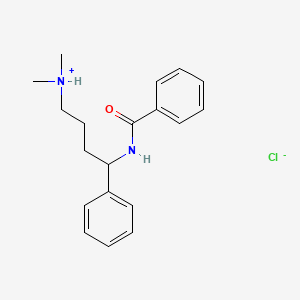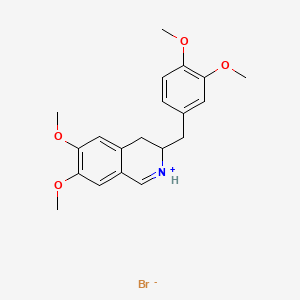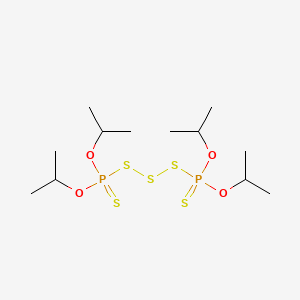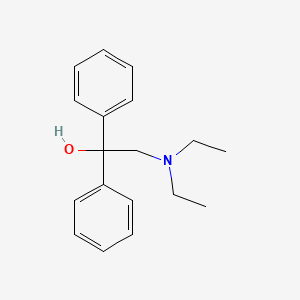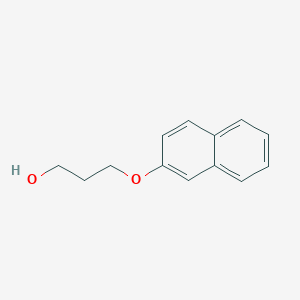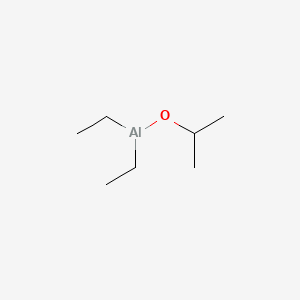
Aluminum, diethyl(2-propanolato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl(2-propanolato)- typically involves the reaction of diethylaluminum chloride with isopropanol. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction can be represented as:
Al(C2H5)2Cl+(CH3)2CHOH→Al(C2H5)2OCH(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of an inert atmosphere and dry solvents is crucial to prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum, diethyl(2-propanolato)- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.
Hydrolysis: Reacts violently with water to produce aluminum hydroxide and ethane.
Substitution: Can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Hydrolysis: Occurs readily in the presence of water.
Substitution: Requires nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Aluminum oxide and other oxidation products.
Hydrolysis: Aluminum hydroxide and ethane.
Substitution: Various substituted aluminum compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Aluminum, diethyl(2-propanolato)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, although its high reactivity poses challenges.
Industry: Used in the production of flame retardants and as a precursor for other organoaluminum compounds.
Wirkmechanismus
The mechanism of action of aluminum, diethyl(2-propanolato)- involves its high reactivity with nucleophiles and electrophiles. It can form strong bonds with oxygen and nitrogen atoms, making it useful in catalysis and organic synthesis. The compound’s reactivity is primarily due to the presence of the aluminum atom, which can easily form coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaluminum chloride: Similar in structure but contains a chloride atom instead of the propanolato group.
Triethylaluminum: Contains three ethyl groups attached to the aluminum atom.
Aluminum isopropoxide: Contains isopropoxide groups instead of ethyl groups.
Uniqueness
Aluminum, diethyl(2-propanolato)- is unique due to its combination of ethyl and propanolato groups, which gives it distinct reactivity and applications compared to other organoaluminum compounds .
Eigenschaften
CAS-Nummer |
6063-60-1 |
|---|---|
Molekularformel |
C7H17AlO |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
diethyl(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.2C2H5.Al/c1-3(2)4;2*1-2;/h3H,1-2H3;2*1H2,2H3;/q-1;;;+1 |
InChI-Schlüssel |
QYRVKEFNJZPMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](CC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


